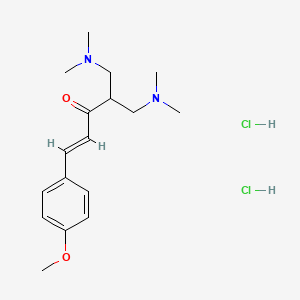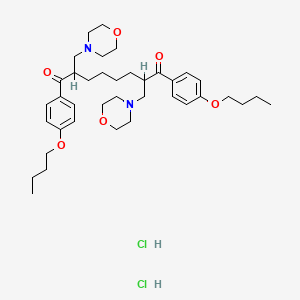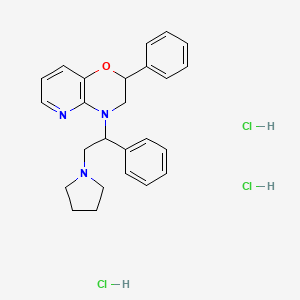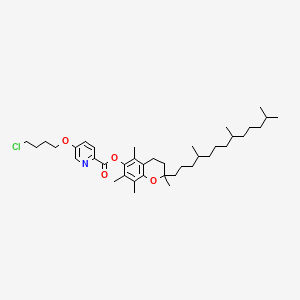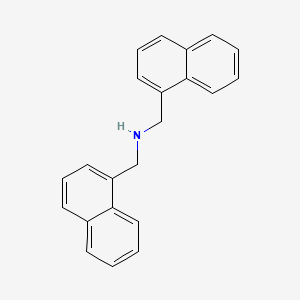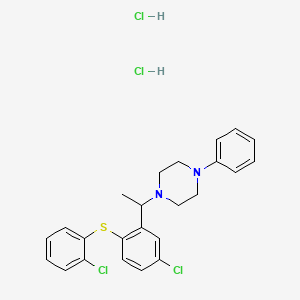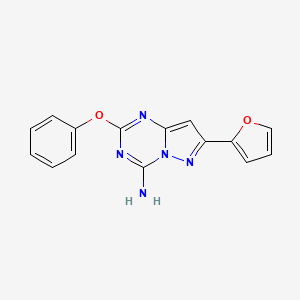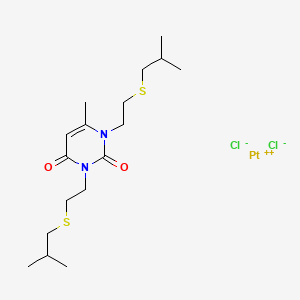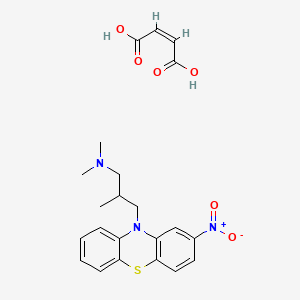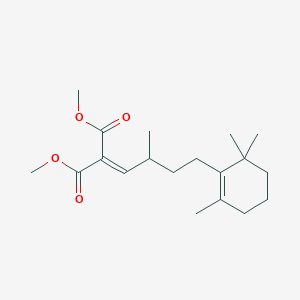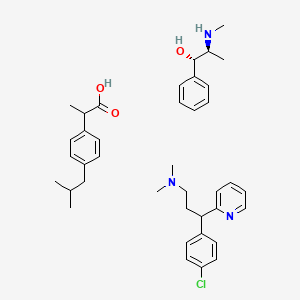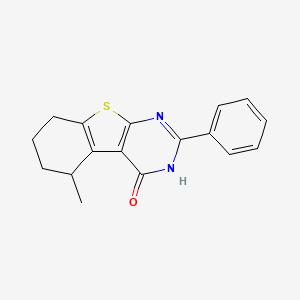
1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)- is a complex organic compound that belongs to the class of triazolophthalazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves multi-step reactions starting from phthalazine derivatives. Common synthetic routes include:
Cyclization Reactions: Involving the formation of the triazole ring.
Substitution Reactions: Introducing the pyrrolidinyl and trifluoromethylphenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: For small-scale production.
Continuous Flow Chemistry: For larger-scale production, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Medicinal Chemistry: As potential therapeutic agents for various diseases.
Biological Research: Investigating their effects on biological systems.
Industrial Applications: As intermediates in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine derivatives typically involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating signaling pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(4-(trifluoromethyl)phenyl)
- 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(difluoromethyl)phenyl)
Uniqueness
The unique structural features of 1,2,4-Triazolo(3,4-a)phthalazine, 6-(1-pyrrolidinyl)-3-(3-(trifluoromethyl)phenyl)-, such as the trifluoromethyl group, contribute to its distinct biological activity and potential therapeutic applications.
Propriétés
Numéro CAS |
87540-20-3 |
|---|---|
Formule moléculaire |
C20H16F3N5 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
6-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H16F3N5/c21-20(22,23)14-7-5-6-13(12-14)17-24-25-18-15-8-1-2-9-16(15)19(26-28(17)18)27-10-3-4-11-27/h1-2,5-9,12H,3-4,10-11H2 |
Clé InChI |
BGAQQIDBIMBGGU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


